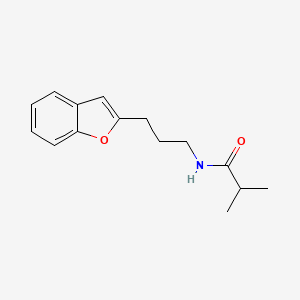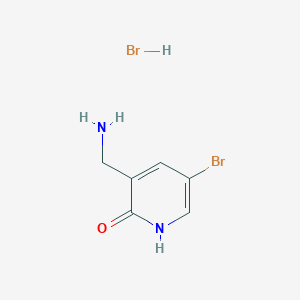![molecular formula C9H16O3 B2707831 [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol CAS No. 2253640-11-6](/img/structure/B2707831.png)
[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol” is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 . It is also known by its IUPAC name (3-(2-methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl)methanol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O3/c1-11-3-2-9(6-10)4-7-8(5-9)12-7/h7-8,10H,2-6H2,1H3 . This code provides a textual representation of the molecular structure, which can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
B(C6F5)3 Mediated Arene Hydrogenation/Transannulation
The study by Longobardi, Mahdi, and Stephan (2015) explores the stoichiometric reaction of para-methoxyanilines and B(C6F5)3 under H2, leading to the reduction of the N-bound phenyl ring(s) and subsequent transannular ring closure with elimination of methanol. This process affords the respective 7-azabicyclo[2.2.1]heptane derivatives, highlighting a method for arene hydrogenation/transannulation that could potentially apply to compounds like [3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol (Longobardi, Mahdi, & Stephan, 2015).
Core Structure in Bioactive Compounds
Research by Jimeno, Pericàs, Wessel, Alker, and Müller (2011) discusses the bicyclo[3.1.0]hexane and diverse heteroanalogues containing nitrogen, oxygen, or sulfur atoms in the five-membered ring as interesting core structures in small molecules with diverse biological activities. These structures are utilized as conformationally locked analogues of nucleoside building blocks and have applications in natural compound synthesis, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).
Methanol Adsorption and Desorption on Surface Sites
Wu, Li, Mullins, and Overbury (2012) used methanol to probe the nature of surface sites on ceria nanocrystals with defined surface planes. This study's findings on methanol adsorption and desorption provide insights into the surface chemistry and potential catalytic applications of metal oxide nanocrystals, relevant to understanding the interactions of methanol with this compound (Wu, Li, Mullins, & Overbury, 2012).
Stereoselective Synthesis and Conversion
Mollet, D’hooghe, and Kimpe (2012) demonstrated the use of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This research presents a methodology potentially applicable to synthesizing derivatives or analogues of this compound for drug design applications (Mollet, D’hooghe, & Kimpe, 2012).
Transition-Metal-Catalyzed Methanol Utilization
Natte, Neumann, Beller, and Jagadeesh (2017) explored the use of methanol as a common solvent and cost-effective reagent in the synthesis of value-added chemicals, pharmaceuticals, and materials. Their review on the utilization of methanol as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds provides a broad perspective on methanol's role in organic synthesis, which is directly relevant to the chemical manipulation and applications of this compound (Natte, Neumann, Beller, & Jagadeesh, 2017).
Propiedades
IUPAC Name |
[3-(2-methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-3-2-9(6-10)4-7-8(5-9)12-7/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJWAYOWWBUKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC2C(C1)O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)
![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)
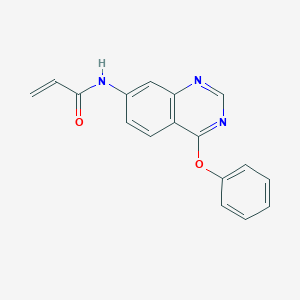
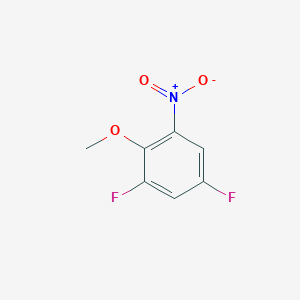
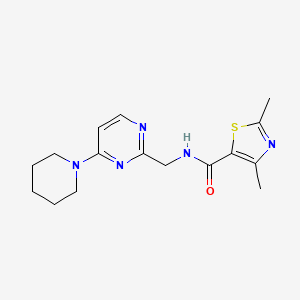

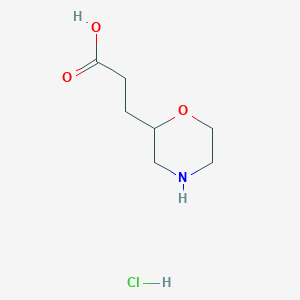
![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)

![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)
![Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)
